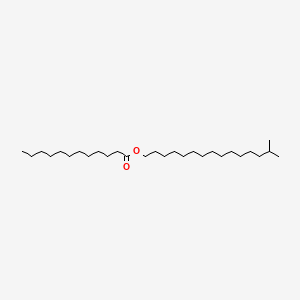

Isocetyl laurate

Description

Contextualization of Branched-Chain Fatty Acid Esters in Chemical Sciences

Branched-chain fatty acid esters are a class of organic compounds that are significant in various industrial applications, especially in cosmetics. mdpi.com Unlike their straight-chain counterparts, which can crystallize at low temperatures, branched-chain esters exhibit lower pour points and resist crystallization, enhancing their fluidity over a wider temperature range. mdpi.com This characteristic makes them valuable as emollients and emulsifiers in skincare and cosmetic formulations. mdpi.com

The synthesis of these esters can be achieved through various methods, including biocatalytic processes using enzymes like lipase (B570770). mdpi.com This "green chemistry" approach is gaining traction due to its potential for sustainability and reduced energy consumption. mdpi.com The structure of these esters, with branching in either the fatty acid or the alcohol moiety, significantly influences their physical and chemical properties. google.com For instance, esters derived from branched-chain alcohols and branched-chain carboxylic acids are noted for their resistance to autoxidation, which minimizes rancidity. google.com

Significance of Isocetyl Laurate within Ester Chemistry

This compound is the ester formed from the reaction of isocetyl alcohol (a branched-chain alcohol) and lauric acid (a straight-chain fatty acid). cir-safety.org It is specifically recognized for its role as a skin-conditioning agent and emollient in cosmetic products. cir-safety.orgpaulaschoice.co.uk The "iso" prefix in isocetyl alcohol indicates a branched structure, which imparts desirable properties to the resulting ester, such as good spreadability and a non-greasy feel on the skin. specialchem.comspecialchem.com

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a group of alkyl esters, including this compound, and found them to be safe for use in cosmetics. cir-safety.orgcir-safety.org This assessment relies on the principle of "read-across," where toxicological data from structurally related compounds are used to support the safety of the entire group. cir-safety.org The shared carboxyl ester functional group and flanking alkyl chains are key to this approach. cir-safety.org

Scope and Research Imperatives for this compound Studies

While this compound is established as a cosmetic ingredient, there remain areas for further research. A deeper understanding of its synthesis, particularly through sustainable and efficient methods like enzymatic catalysis, is a key research imperative. mdpi.comekb.eg Optimizing reaction conditions, such as temperature, molar ratios of reactants, and catalyst load, can lead to higher yields and more environmentally friendly production processes. ekb.eg

Furthermore, detailed characterization of the physicochemical properties of this compound is essential. This includes its behavior in complex formulations and its interaction with other cosmetic ingredients. Advanced analytical techniques are crucial for the qualitative and quantitative analysis of this compound in cosmetic products to ensure quality and consistency. researchgate.netpreprints.org Techniques such as chromatography and spectroscopy can provide valuable insights into the purity and composition of this compound and its formulations. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | isocetyl dodecanoate |

| CAS Number | 89527-28-6 |

| Molecular Formula | C28H56O2 |

| InChIKey | Not Available |

Data sourced from various chemical databases. A CAS number of 84713-06-4 is also associated with isooctyl laurate, a related but distinct compound. nih.govchemicalbook.com

Table 2: Physicochemical Properties of Related Esters

| Property | Isocetyl Stearate (B1226849) | Isocetyl Myristate |

| Physical State | Oily liquid | Oily liquid |

| Odor | Practically none | Practically none |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble | Soluble |

Properties

CAS No. |

89527-28-6 |

|---|---|

Molecular Formula |

C28H56O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

14-methylpentadecyl dodecanoate |

InChI |

InChI=1S/C28H56O2/c1-4-5-6-7-8-12-16-19-22-25-28(29)30-26-23-20-17-14-11-9-10-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3 |

InChI Key |

GUCDEFZGCOXDCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Advanced Analytical Characterization and Structural Elucidation of Isocetyl Laurate

Spectroscopic Methodologies for Isocetyl Laurate

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups of this compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that allows for their detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of an ester like this compound, specific proton signals can be identified. nih.gov The protons on the carbon adjacent to the ester's oxygen (H-C-O) are characteristically deshielded and appear in the range of 3.5-4.5 ppm. ucalgary.ca Protons on the carbon adjacent to the carbonyl group (H-C-C=O) are also deshielded and typically resonate between 2.0 and 2.5 ppm. ucalgary.ca For instance, in a related compound, isoamyl laurate, the protons of the terminal methyl groups of the isoamyl chain appear around 0.9 ppm, while the methylene (B1212753) protons of the laurate chain produce a complex series of signals further downfield. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of an ester is highly deshielded and typically appears in the 160-180 ppm region. ucalgary.ca For lauric acid, a precursor to this compound, the carboxyl carbon resonates around 180 ppm. chemicalbook.com The carbons of the isocetyl and laurate chains will have distinct chemical shifts, allowing for their complete assignment. rsc.orgresearchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the ester linkage between the isocetyl alcohol and lauric acid moieties. scielo.br

Table 1: Typical NMR Chemical Shift Ranges for Ester Functional Groups

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| H -C-C=O | 2.0 - 2.5 ucalgary.ca | --- |

| H -C-O | 3.5 - 4.5 ucalgary.ca | --- |

| C=O | --- | 160 - 180 ucalgary.ca |

This table provides generalized chemical shift ranges and may vary slightly for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. innovatechlabs.com The ester functional group exhibits characteristic absorption bands in the infrared spectrum. rockymountainlabs.com

The most prominent feature in the FTIR spectrum of an ester is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1735 to 1750 cm⁻¹. rockymountainlabs.comlibretexts.org For saturated esters, this peak is often observed around 1735 cm⁻¹. libretexts.org Additionally, esters show two distinct C-O stretching vibrations in the "fingerprint region" of the spectrum, usually between 1000 and 1300 cm⁻¹. rockymountainlabs.comspectroscopyonline.com One of these bands is associated with the C-O-C stretch of the ester linkage. For example, in the FTIR spectrum of isopropyl laurate, a related ester, these characteristic peaks are clearly visible. researchgate.net The presence of these specific bands provides strong evidence for the ester functionality in this compound. journalajacr.comsurfacesciencewestern.com

Table 2: Characteristic FTIR Absorption Bands for Esters

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | 1735 - 1750 rockymountainlabs.comlibretexts.org | Strong, Sharp |

| C-O Stretch | 1000 - 1300 rockymountainlabs.com | Medium to Strong |

This table presents the primary absorption bands for ester identification.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Ester Analysis

While not as structurally informative as NMR or FTIR for a simple saturated ester like this compound, Ultraviolet-Visible (UV-Vis) spectrophotometry can still be applied in certain contexts of ester analysis. Saturated esters typically exhibit two weak absorption maxima in the UV region. ucalgary.ca These correspond to the π → π* transition of the carbonyl group at wavelengths below 200 nm and the n → π* transition of the non-bonding electrons of the oxygen atom at around 207 nm. ucalgary.ca

UV-Vis spectroscopy is more commonly employed for the quantitative analysis of esters, especially when they are part of a complex mixture or when derivatized with a UV-absorbing chromophore. rsc.orgpjoes.comntnu.no For instance, methods have been developed for the quantitative determination of certain esters by forming ion pairs with anionic dyes and measuring the change in absorbance. ntnu.no

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques are essential for separating this compound from other components, while mass spectrometry provides information on its molecular weight and fragmentation pattern, aiding in its identification and quantification.

Gas Chromatography (GC) for Quantitative Analysis of this compound

Gas Chromatography (GC) is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. eag.com When coupled with a Flame Ionization Detector (FID), GC-FID is a standard method for the analysis of fatty acid esters. labrulez.comscioninstruments.com

In a typical GC analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. eag.com The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. s4science.at The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. s4science.at For quantitative analysis, the peak area of the analyte is proportional to its concentration. s4science.atmdpi.com The internal standard method is often used to improve the accuracy and precision of the quantification. jppres.comnih.gov GC methods have been successfully developed for the quantification of various esters in complex mixtures like spirits. nih.gov

Table 3: Typical GC Parameters for Fatty Acid Ester Analysis

| Parameter | Typical Setting |

| Injector Temperature | 250°C jppres.com |

| Detector Temperature (FID) | 280°C jppres.com |

| Carrier Gas | Helium or Nitrogen jppres.comsigmaaldrich.com |

| Column | Capillary column with a suitable stationary phase (e.g., polyethylene (B3416737) glycol or polysiloxane) s4science.atsigmaaldrich.com |

These are example parameters and would need to be optimized for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgresearchgate.net This makes it particularly suitable for analyzing this compound in complex matrices, such as cosmetic formulations or biological samples. qut.edu.ausmithers.com

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC). thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. wikipedia.org This provides molecular weight information and, through fragmentation in tandem MS (MS/MS), structural details. nih.gov LC-MS is capable of analyzing compounds with high molecular weight and polarity that are not amenable to GC analysis. mst.or.jp Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the analyte's properties. mst.or.jp LC-MS has been successfully applied to the analysis of complex ester mixtures, including polyglycerol fatty acid esters and wax esters. researchgate.netacs.orgresearchgate.net

Advanced Mass Spectrometry (MS) Applications in this compound Research

Advanced mass spectrometry (MS) techniques are pivotal in the detailed structural analysis of long-chain esters like this compound. These methods provide insights into molecular weight, fragmentation patterns, and the precise identification of the fatty acid and alcohol moieties.

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two soft ionization techniques frequently employed for the analysis of wax esters. ESI-MS is particularly advantageous as it often produces high-intensity molecular peaks with minimal in-source fragmentation, which is crucial for reliable quantification and analysis of intact lipid species. nih.gov For neutral lipids such as wax esters, which lack easily ionizable polar groups, the formation of cation adducts (e.g., with ammonium (B1175870) or sodium ions) is a common strategy to facilitate their detection by ESI-MS. nih.govnih.gov The resulting tandem mass spectra (MS/MS) from the dissociation of these adducts are influenced by the ester's structure and the applied collision energy. nih.govresearchgate.net

In the analysis of saturated wax esters, a characteristic product ion is [RCOOH₂]⁺, corresponding to the protonated lauric acid in the case of this compound. nih.gov Other significant fragments often observed include the acylium ion [RCO]⁺ and ions resulting from the loss of water, [RCO-H₂O]⁺. nih.gov The isocetyl alcohol portion can be identified through the detection of the [R']⁺ ion. nih.govnih.gov The fragmentation of long-chain esters can also proceed via α-cleavage and McLafferty rearrangement, providing further structural information. jove.com

MALDI, particularly MALDI-Time-of-Flight (TOF) MS, offers a rapid and simple alternative for analyzing fatty acid esters, often without extensive sample preparation. ijpab.com It has been successfully used to identify a range of fatty acid esters in complex mixtures. ijpab.com For polyethylene glycol fatty acid esters, MALDI-TOF MS has demonstrated the capability to clearly assign end-group fatty acids and even identify isobaric molecules with very small mass differences. bruker.com

Gas chromatography coupled with mass spectrometry (GC-MS), especially with techniques like atmospheric pressure chemical ionization (APCI), is another powerful tool. GC-APCI-QTOF has been used to study very long-chain fatty acid methyl esters, where the protonated molecule [M+H]⁺ becomes the base peak, simplifying identification. researchgate.net

Table 1: Common Fragment Ions in Mass Spectrometry of Long-Chain Saturated Esters (RCOOR')

| Ion | Description | Relevance to this compound |

| [M+NH₄]⁺ or [M+Na]⁺ | Ammonium or Sodium Adduct of the Molecule | Parent ion for MS/MS analysis. |

| [RCOOH₂]⁺ | Protonated Fatty Acid | Primary product ion for saturated wax esters, identifies the lauric acid moiety. nih.gov |

| [RCO]⁺ | Acylium Ion | Characteristic fragment identifying the fatty acid portion. nih.gov |

| [R']⁺ | Alkyl Cation from Alcohol | Identifies the isocetyl alcohol moiety. nih.govnih.gov |

| [M - RCOO]⁺ | Loss of the Acyloxy Group | A distinctive ion for some diol diesters, but can be relevant for monoesters. nih.gov |

| [M - RCOOH]⁺ | Loss of a Carboxylic Acid Molecule | Another characteristic fragment. nih.gov |

This table is a generalized representation based on findings for long-chain esters.

Computational Chemistry in this compound Characterization

Computational chemistry provides powerful theoretical tools to complement experimental data in the structural elucidation and characterization of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the prediction of spectroscopic properties and the analysis of electronic structure.

Density Functional Theory (DFT) for Spectroscopic Data Prediction

Density Functional Theory (DFT) has become a standard method for calculating the theoretical vibrational (IR and Raman) and NMR spectra of organic molecules, including esters. mdpi.compreprints.orgscholarsresearchlibrary.com By performing geometry optimization and vibrational frequency calculations, DFT can predict the positions and intensities of spectral peaks. scholarsresearchlibrary.com

For ester molecules, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G* or 6-311G(d,p), have shown good agreement between theoretical and experimental spectra. mdpi.comscholarsresearchlibrary.compreprints.org For example, the characteristic C=O stretching vibration in esters, typically found in the 1700-1800 cm⁻¹ region of an IR spectrum, can be accurately predicted. preprints.orgscielo.br Similarly, other vibrations such as C-O-C stretching and CH₂/CH₃ bending modes can be assigned based on theoretical calculations. preprints.orgscielo.br These predictions are invaluable for interpreting complex experimental spectra and confirming the molecular structure. Studies on various esters have demonstrated that DFT is a more suitable method for theoretical spectral analysis compared to Hartree-Fock (HF) theory. mdpi.com

Table 2: Predicted Vibrational Frequencies for Ester Functional Groups using DFT

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Relevance to this compound |

| C=O Stretch | 1700 - 1750 | A strong, characteristic band for the ester group. researchgate.net |

| C-O-C Asymmetric Stretch | 1150 - 1300 | Identifies the ester linkage. scielo.br |

| C-H Bending (CH₂/CH₃) | 1350 - 1480 | Confirms the presence of the long aliphatic chains. preprints.org |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Confirms the hydrocarbon nature of the laurate and isocetyl chains. |

Note: The exact calculated frequencies depend on the specific DFT method and basis set used.

Molecular Orbital Analysis (HOMO/LUMO) of this compound

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the chemical reactivity and electronic properties of a molecule. preprints.orgmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. preprints.orgmdpi.com

Table 3: Representative HOMO-LUMO Energy Values for Fatty Acid Esters

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Saturated Fatty Acid Esters | ~ -6.5 to -7.5 | ~ -0.5 to 0.5 | ~ 6.0 to 8.0 |

These values are illustrative and based on DFT calculations for similar long-chain esters. The exact values for this compound would require specific computation. preprints.orgresearchgate.net

Theoretical Prediction of NMR Chemical Shifts for Ester Systems

The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, particularly DFT with the Gauge-Independent Atomic Orbital (GIAO) method, is a well-established technique for structure verification. mdpi.comnih.gov This approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govacs.org

For ester systems, DFT calculations can accurately predict the chemical shifts of carbons and protons in different chemical environments. nih.gov The ¹³C chemical shift for the carbonyl carbon (C=O) in esters typically appears in the range of 170-185 ppm. libretexts.orgorganicchemistrydata.org The carbons of the long alkyl chains (isocetyl and laurate) would have shifts in the aliphatic region (typically 10-40 ppm), with variations depending on their proximity to the electron-withdrawing ester group. libretexts.orgoregonstate.edu The carbon atom attached to the ester oxygen (the α-carbon of the isocetyl group) is expected to have a chemical shift in the 60-80 ppm range. oregonstate.edu Comparing these theoretically predicted shifts with experimental NMR data provides a robust method for confirming the structure of this compound and assigning specific resonances. mdpi.comosti.gov

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | 170 - 185 libretexts.orgorganicchemistrydata.org |

| -CH₂-O- (α-carbon of isocetyl) | 60 - 80 oregonstate.edu |

| -CH₂-C=O (α-carbon of laurate) | 30 - 40 |

| Internal -CH₂- (Alkyl Chains) | 20 - 35 libretexts.org |

| Terminal -CH₃ (Alkyl Chains) | 10 - 15 libretexts.org |

These ranges are based on typical values for long-chain esters and may be refined by specific DFT calculations.

Molecular Interactions and Theoretical Studies of Isocetyl Laurate Systems

Intermolecular Force Characterization and Modeling

The physical state and macroscopic properties of isocetyl laurate are dictated by the collective strength and nature of its intermolecular forces. google.com These forces, though weaker than the intramolecular covalent bonds that hold the molecule together, are crucial for understanding its behavior as a liquid or solid. google.com The primary intermolecular forces at play are van der Waals forces (including London dispersion forces and dipole-dipole interactions) and the potential for hydrogen bonding. google.comphoenix-chem.com

Application of Hansen Solubility Parameters to Ester Interactions

Hansen Solubility Parameters (HSPs) provide a practical method for predicting the miscibility and interaction potential of substances based on the principle of "like dissolves like". adscientis.comhansen-solubility.com The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). adscientis.comscience.gov These three parameters are treated as coordinates in a three-dimensional "Hansen space," and the distance (Ra) between two substances in this space indicates their likelihood of mixing. adscientis.com

Studies on other long-chain fatty acid esters demonstrate the utility of HSPs. For instance, research on paramylon esters showed that esterification significantly decreased the total solubility parameter, indicating an increased affinity for hydrophobic solvents and polymers. nih.gov The chain length of the acyl group was found to be a key factor influencing the solubility parameter. nih.gov Similarly, in the development of lipid-based drug delivery systems, HSPs have been used to predict the solubility of drugs in various lipid excipients, including long-chain fatty acid esters. ijper.org It was noted that for solid lipids, an increase in the number of carbon atoms and alkyl chain length led to decreased polar and hydrogen bonding forces available for interaction. ijper.org

The relative energy difference (RED) number, calculated from the HSP distance and the interaction radius of the solute, is used to predict solubility, with a RED value less than 1 indicating high affinity. adscientis.com

Table 1: Hansen Solubility Parameters (HSP) and Interaction Radius (R0) for a Model System

| Substance | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | R0 (MPa¹/²) |

|---|---|---|---|---|

| n-type semiconductor (β,β′-C12-TIFDMT) | 20.8 | 5.8 | 5.5 | 8.3 |

This table presents experimentally determined HSP values for a complex organic molecule, illustrating the parameters used to define its solubility sphere. Such data would be determined for this compound to predict its interactions. rsc.org

Quantum-Mechanical Analysis of Intermolecular Distances via DFT

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to investigate the electronic structure and geometry of molecules. researchgate.netacs.org It is particularly useful for analyzing non-covalent interactions, such as those that govern the association of ester molecules. koreascience.krnih.gov By calculating the electron density, DFT can predict molecular properties, including optimized geometries, interaction energies, and intermolecular distances between molecules. acs.orglibretexts.org

Specific DFT studies on this compound are not prevalent in published research. However, the methodology has been extensively applied to other esters and long-chain fatty acids, providing a framework for how this compound would be studied. preprints.orgresearchgate.net A DFT study on fatty acid ethyl esters, for example, used the B3LYP/6-31G* level of theory to investigate geometry, net atomic charges, and molecular orbitals. preprints.org Such a study on this compound would involve optimizing the geometry of a dimer or larger cluster of molecules to find the most stable arrangement. The distances between atoms involved in key interactions, such as the approach of a hydrogen atom from one molecule to the carbonyl oxygen of another, could be precisely calculated. researchgate.net

DFT calculations can also elucidate the nature of these interactions. For instance, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that contribute to molecular stability. libretexts.org The Atoms in Molecules (AIM) theory can be used to characterize the bond critical points between interacting atoms, distinguishing weak interactions like hydrogen bonds and van der Waals contacts. chemrxiv.org

Table 2: Representative Intermolecular Distances from a DFT Study

| Interaction Type | Interacting Atoms | Calculated Distance (Å) | Reference System |

|---|---|---|---|

| Hydrogen Bond | N-H···O | 3.045 | Dihydropyridine Ester Derivative |

| van der Waals Contact | C-H···O | ~3.5 | Benzene·Ar Complex |

This table shows examples of intermolecular distances calculated using DFT for different types of interactions in molecular systems, analogous to what would be determined for this compound. koreascience.kr

Theoretical Descriptions of Molecular Interactions in Confined Environments

The behavior of molecules like this compound can change dramatically when they are confined in spaces with dimensions on the nanometer scale, such as within porous materials or as thin films between surfaces. mdpi.commdpi.com Molecular dynamics (MD) simulations are a primary computational tool for studying the structure and dynamics of molecules in such confined environments. mdpi.comunimi.itnih.gov

In a confined state, long-chain molecules like this compound are expected to exhibit ordering and altered dynamics compared to their bulk liquid state. Simulations on similar long-chain hydrocarbons have shown that when confined between two surfaces, the molecules tend to form distinct layers parallel to the surfaces. mdpi.com The molecules themselves often adopt a more flattened or extended conformation, aligning their long axes with the confining planes. mdpi.com This ordering is a response to the geometric constraints and the interactions with the confining walls.

The mobility of the molecules is also affected. Translational diffusion can be significantly slower in confined spaces compared to the bulk, and the motion may become anisotropic, with movement parallel to the surfaces being more favorable than movement perpendicular to them. mdpi.commdpi.com The relaxation times of the molecules can be prolonged, leading to solid-like or history-dependent responses to external stresses. mdpi.com

For a molecule like this compound, the polar ester group would likely play a significant role in its orientation and interaction with the confining surfaces, especially if the surfaces are polar or charged. The long, flexible isocetyl and lauryl chains would be responsible for the layering and packing behavior within the confined space. Theoretical models like the Statistical Associating Fluid Theory (SAFT) can also be extended to describe the thermodynamics of fluids in confinement, accounting for molecular interactions and surface effects. mdpi.com

Computational Approaches to Ester-Surface and Ester-Catalyst Interactions

Understanding how esters interact with surfaces and catalysts is crucial for applications ranging from lubrication to industrial synthesis. Computational methods provide molecular-level insights into these complex processes.

Ester-Surface Interactions: The adsorption of this compound onto a surface is governed by a combination of forces. MD simulations can model the adsorption process, revealing how the molecule orients itself on different types of surfaces (e.g., metal, metal oxide, polymer). On a polar surface, the ester group would likely act as the primary anchoring point through dipole-dipole or hydrogen bonding interactions. On a nonpolar surface, the weaker but numerous van der Waals interactions along the long alkyl chains would dominate, likely causing the molecule to lie flat on the surface. Studies on the tribological properties of phosphate (B84403) esters, for example, have used simulations to show how molecules decompose and adsorb onto iron-based surfaces to form protective films. acs.org

Ester-Catalyst Interactions: Computational chemistry, particularly DFT, has been instrumental in elucidating the mechanisms of ester reactions, such as hydrolysis and transesterification, in the presence of a catalyst. researchgate.netnih.govrhhz.netacs.org These studies typically model the active site of a catalyst (e.g., an enzyme or a chemical catalyst) and the ester substrate.

For instance, computational studies on carboxylesterases have detailed a four-step catalytic mechanism for ester hydrolysis:

Nucleophilic attack by a serine residue on the ester's carbonyl carbon, forming a tetrahedral intermediate. researchgate.netnih.gov

Collapse of the intermediate to form an acyl-enzyme complex, releasing the alcohol portion (isocetanol in this case). researchgate.netnih.gov

Nucleophilic attack by a water molecule on the acyl-enzyme complex, forming a second tetrahedral intermediate. researchgate.netnih.gov

Release of the carboxylic acid (lauric acid), regenerating the enzyme. researchgate.netnih.gov

DFT calculations are used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. rhhz.netacs.org This allows for the determination of activation barriers, which control the reaction rate. Such computational approaches have been used to study various catalytic systems, including acid-catalyzed ester aminolysis and palladium-catalyzed carboacylation of esters. rhhz.netacs.org These studies provide a blueprint for how the interaction of this compound with a specific catalyst could be modeled to understand reaction mechanisms and selectivity. googleapis.com

Mechanisms of Hydrogen Bonding and Hydrophobic Interactions in Ester Systems

Hydrogen Bonding: The ester functional group in this compound lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor. However, the two oxygen atoms, particularly the carbonyl oxygen, have lone pairs of electrons and can act as hydrogen bond acceptors. researchgate.netlibretexts.org This means this compound can form hydrogen bonds with molecules that are hydrogen bond donors, such as water, alcohols, or primary/secondary amines. researchgate.netlibretexts.org

The strength of this hydrogen bonding is weaker than that between water molecules but is significant in determining the solubility and interaction of this compound in protic solvents. In an aqueous environment, water molecules can form hydrogen bonds with the ester group, but the long hydrophobic chains disrupt the extensive hydrogen-bonding network of water, which limits its water solubility. researchgate.net In theoretical studies, the geometry and energy of these hydrogen bonds can be precisely characterized using methods like DFT. nih.gov

Hydrophobic Interactions: The most prominent feature of this compound is its large, nonpolar structure, consisting of a 16-carbon isocetyl chain and a 12-carbon lauryl chain. These alkyl chains give the molecule a strongly hydrophobic (water-repelling) character. cir-safety.org In aqueous environments, hydrophobic interactions are a dominant force. These are not true bonds but rather an entropic effect. The presence of the nonpolar chains in water forces the surrounding water molecules to adopt a more ordered, cage-like structure to maximize their own hydrogen bonding, which is entropically unfavorable. researchgate.net

Chemical Reactivity and Degradation Mechanisms of Isocetyl Laurate

Ester Hydrolysis Reaction Mechanisms

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.orgebsco.com For isocetyl laurate, this means breaking down into lauric acid and isocetyl alcohol. This process can be catalyzed by either acids or bases. psiberg.comdalalinstitute.com

Acid-catalyzed hydrolysis of an ester is the reverse of the Fischer esterification process and is a reversible equilibrium reaction. libretexts.orgdalalinstitute.comchemguide.co.uk The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong mineral acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk

The mechanism proceeds through several steps:

Protonation: The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺) from the acid. psiberg.comchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. solubilityofthings.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as a hemiacetal. researchgate.net

Proton Transfer: A proton is transferred from the attacking water moiety to the -OR' group (the isocetoxy group in this case). This converts the alkoxide group into a better leaving group (isocetyl alcohol). chemguide.co.uk

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated alcohol (isocetyl alcohol). psiberg.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product (lauric acid). chemguide.co.uk

Because the reaction is reversible, it does not proceed to completion but instead reaches an equilibrium state containing the ester, water, acid, and alcohol. libretexts.orgchemguide.co.uk The position of the equilibrium can be shifted towards the products (hydrolysis) by using a large excess of water. libretexts.orgchemistrysteps.com

The base-promoted hydrolysis of esters, known as saponification, is an effectively irreversible reaction that produces an alcohol and a carboxylate salt. libretexts.orgfiveable.memasterorganicchemistry.com The term saponification originates from its use in soap making, where fats (triglycerides) are hydrolyzed with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to produce glycerol (B35011) and fatty acid salts (soap). ebsco.combyjus.comtaylorandfrancis.com

The mechanism involves two main stages:

Nucleophilic Addition: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. psiberg.combyjus.com

Elimination of Alkoxide: The intermediate collapses, and the C-O bond to the alkoxide group (-OR') cleaves, eliminating an alkoxide ion (isocetoxide, in this case) as the leaving group and forming a carboxylic acid (lauric acid). chemistrysteps.com

Acid-Base Reaction: The newly formed carboxylic acid is a weak acid, and the alkoxide ion is a strong base. The alkoxide rapidly deprotonates the carboxylic acid in an irreversible acid-base reaction, forming an alcohol (isocetyl alcohol) and a carboxylate anion. chemistrysteps.commasterorganicchemistry.com

The kinetics of saponification are typically second-order, depending on the concentrations of both the ester and the base. researchgate.net The rate of hydrolysis is influenced by the structure of the ester. For instance, studies on the base-catalyzed hydrolysis of esters on a polymer surface have shown that the rate is highly dependent on the chain length of the alcohol component; n-octyl esters were found to be over 20,000 times less reactive than methyl esters. harvard.edu Research on the saponification of fatty acid methyl esters (FAMEs) has provided quantitative data on how temperature and the type of alcohol in the solvent affect the reaction rate constant.

| Solvent | Temperature (°C) | Rate Constant, k (L mol⁻¹ min⁻¹) |

|---|---|---|

| Methanol (B129727) | 40 | 1.31 |

| 50 | 3.08 | |

| 60 | 5.63 |

The data indicate that the saponification rate increases significantly with temperature. researchgate.net The activation energies for FAME saponification in alcoholic hydroxides were found to be in the range of 60.3–64.0 kJ mol⁻¹. researchgate.net

Oxidative Degradation Pathways of Long-Chain Esters

Long-chain esters, particularly those derived from unsaturated fatty acids, are susceptible to oxidative degradation. researchgate.net While this compound is a saturated ester, oxidation can still occur, albeit more slowly, and is accelerated by factors like heat, light, and the presence of metal ions like copper and iron. researchgate.net The process generally involves a free-radical mechanism known as autoxidation.

The primary mechanism involves:

Initiation: Formation of free radicals from the ester molecule. This can be triggered by heat or light, or catalyzed by metal ions.

Propagation: The initial radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide and a new alkyl radical, continuing the chain reaction.

Termination: The reaction stops when two radicals combine to form a stable, non-radical product. researchgate.net

The hydroperoxides formed during propagation are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. researchgate.netmdpi.com These secondary products can contribute to changes in odor and viscosity. The oxidative cleavage of double bonds is a significant degradation pathway for unsaturated esters, but for saturated esters like this compound, oxidation is more likely to occur at positions alpha to the carbonyl group or on the hydrocarbon chains. mdpi.com

Influence of Environmental Conditions on this compound Reactivity

The stability and reactivity of this compound are significantly affected by various environmental factors, primarily temperature, pH, and water availability.

Temperature: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. tutorchase.com This accelerates the rate of both hydrolysis and oxidation reactions. researchgate.nettutorchase.com For example, the rate constant for FAME saponification more than quadruples when the temperature increases from 40°C to 60°C. researchgate.net

pH: The pH of the environment is a critical factor in the hydrolysis of this compound. The ester bond is most stable under neutral pH conditions. In acidic or basic conditions, the rate of hydrolysis increases significantly due to catalysis. psiberg.comsolubilityofthings.com An estimated base-catalyzed hydrolysis rate for isopropyl myristate, a similar ester, corresponds to a half-life of 10 years at pH 7 but only 1 year at pH 8. atamanchemicals.com

Water: Water is a necessary reactant for hydrolysis. libretexts.org The rate of hydrolysis is dependent on the concentration of water; an excess of water can drive the equilibrium of acid-catalyzed hydrolysis toward the products. chemguide.co.uk In formulations with low water content, the rate of hydrolysis is significantly reduced.

| Condition | Effect on Hydrolysis | Effect on Oxidation |

|---|---|---|

| High Temperature | Increases reaction rate | Increases reaction rate |

| Low pH (Acidic) | Catalyzes reaction (reversible) | Minimal direct effect |

| High pH (Basic) | Catalyzes reaction (irreversible) | Minimal direct effect |

| Presence of Water | Essential reactant, rate depends on concentration | Can promote hydrolysis of oxidation products |

| Presence of Oxygen | No direct effect | Essential reactant |

| UV Light / Metal Ions | No direct effect | Initiates and catalyzes reaction |

Heterogeneous Catalysis and Surface-Mediated Reactions Involving Esters

While homogeneous catalysts (dissolved acids and bases) are effective for ester hydrolysis, they can lead to corrosive waste streams. digitellinc.com Heterogeneous catalysis, using solid catalysts, offers a more sustainable alternative by allowing for easy catalyst recovery and reuse. digitellinc.comnih.gov

Common heterogeneous catalysts for ester hydrolysis include:

Acidic Ion-Exchange Resins: These solid polymers with sulfonic acid groups can effectively catalyze the hydrolysis of esters like methyl acetate (B1210297) and ethyl acetate. acs.orgresearchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals have shown promise as adaptable and sustainable alternatives to traditional Lewis acid catalysts for ester hydrolysis, with conversions for aromatic esters reaching 40-89%. digitellinc.com

Surface-mediated reactions are also relevant, especially given the applications of esters in emulsions and on surfaces. Research has shown that aggregates of amphiphilic molecules, such as those in a lipid bilayer, can create a nonpolar environment that catalyzes ester hydrolysis. mdpi.com For example, phospholipid vesicles containing cationic amphiphiles were found to catalyze the hydrolysis of calcein-AM. mdpi.com Similarly, the reactivity of ester groups at a polymer-water interface is different from their reactivity in solution, demonstrating that the surface environment plays a crucial role in the chemical behavior of the ester. harvard.edu

Environmental Fate and Biotransformation of Isocetyl Laurate

Biodegradation Pathways of Alkyl Esters

The principal pathway for the environmental degradation of alkyl esters like isocetyl laurate is through biological mechanisms. Microorganisms in soil, sediment, and water utilize these esters as a carbon source, initiating a cascade of biochemical reactions that break down the compound. The initial and most critical step in the biodegradation of alkyl esters is the enzymatic hydrolysis of the ester bond, which cleaves the molecule into its constituent alcohol (isocetyl alcohol) and fatty acid (lauric acid). These resulting components are then typically assimilated into the central metabolic pathways of the microorganisms.

The microbial degradation of alkyl esters is carried out by diverse consortia of bacteria and fungi present in various environmental matrices. nm.gov The kinetics of this process are influenced by the chemical structure of the ester.

The biodegradation of many esters can be described by first-order reaction kinetics. nih.govcapes.gov.br The rate of degradation is significantly affected by the length and structure of the alkyl chains. For some linear alkyl esters, the rate of biodegradation initially increases with the length of the carbon chain up to a certain point (e.g., C6), after which it decreases as the chain gets longer (e.g., C8 to C13). nih.gov In other cases, such as with phthalate (B1215562) esters, the mineralization rate generally decreases as the ester chain length increases. capes.gov.brmst.dk

Structural features like branching in the alcohol or acid moiety also impact biodegradability. Terminal branching in some alkyl chains may not significantly affect the primary biodegradation rate nih.gov, whereas branching in other esters, such as certain phthalates or those used in marine environments, can lead to a decrease in the rate and completeness of anaerobic biodegradation. capes.gov.brresearchgate.netnih.gov Studies on L-valine alkyl ester ibuprofenates have shown that biodegradability decreases with an increase in the length of the alkyl chain, which correlates with increased lipophilicity. nih.govresearchgate.netmdpi.com

Table 1: Influence of Alkyl Ester Structure on Biodegradation Kinetics

| Structural Feature | Influence on Biodegradation Rate | References |

|---|---|---|

| Alkyl Chain Length | Rate can increase up to a point, then decrease with longer chains. | nih.gov |

| Rate generally decreases with increasing chain length for other ester types. | capes.gov.brmst.dk | |

| Decreased biodegradability with longer chains in some ionic liquids. | nih.gov | |

| Alkyl Chain Branching | Can decrease the rate and extent of biodegradation. | capes.gov.brresearchgate.netnih.gov |

| Terminal branching may not affect the primary degradation rate in some cases. | nih.gov |

The biotransformation of esters is primarily mediated by a class of enzymes known as hydrolases. researchgate.netunipd.it Specifically, esterases, such as carboxylesterases and lipases, are the key catalysts responsible for cleaving the ester bond. unipd.itnih.govfrontiersin.org These enzymes are ubiquitous in microorganisms and exhibit broad substrate specificity, allowing them to act on a wide variety of ester compounds. researchgate.netunipd.it

The mechanism of these hydrolytic enzymes typically involves a nucleophilic attack on the carbonyl carbon of the ester group. unipd.itfrontiersin.org Many of these enzymes belong to the α/β-hydrolase superfamily and possess a catalytic triad, often involving a serine residue as the primary nucleophile. unipd.itfrontiersin.org The serine's hydroxyl group attacks the ester, leading to the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the free enzyme. unipd.it

Table 2: Key Enzymes in Ester Biotransformation

| Enzyme Class | Specific Examples | Role in Biodegradation | References |

|---|---|---|---|

| Hydrolases | Esterases, Lipases, Proteases, Cutinases | Catalyze the hydrolytic cleavage of ester bonds. | unipd.itnih.govfrontiersin.org |

| Esterases | Carboxylesterases (CES) | Major enzymes that metabolize a wide variety of esters. | researchgate.net |

| Lipases | Microbial Lipases | Hydrolyze esters, particularly those with longer fatty acid chains. | unipd.itfrontiersin.org |

The rate and extent of the biodegradation of alkyl esters are significantly influenced by various environmental factors. These parameters affect microbial activity and the efficiency of enzymatic reactions.

Temperature: Lower temperatures generally reduce microbial metabolic activity, leading to a slower rate of biodegradation. Studies on mono-alkyl phthalate esters in sediments showed that half-lives increased approximately eightfold when the temperature was decreased from 22°C to 5°C. sfu.ca Conversely, optimal temperature ranges, such as 20–35°C, have been identified for specific bacteria that degrade phthalate esters. capes.gov.br

pH: The pH of the environment can impact both the microbial populations and the activity of their enzymes. For the degradation of certain phthalate esters by Pseudomonas fluoresences, the optimal pH range was found to be between 6.5 and 8.0. capes.gov.br

Nutrient Availability: The presence of other nutrients can affect biodegradation. For instance, the degradation of certain organophosphate esters by sludge cultures was significantly enhanced by the presence of glucose. gdut.edu.cn

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are followed. Aerobic degradation is generally faster and more complete for many organic compounds. mst.dk Anaerobic biodegradation of esters is also possible but can be slower and may be inhibited by certain molecular structures like branching. researchgate.netnih.gov

Table 3: Influence of Environmental Parameters on Alkyl Ester Biodegradability

| Parameter | Effect on Biodegradation | References |

|---|---|---|

| Temperature | Lower temperatures decrease the degradation rate. | capes.gov.brsfu.ca |

| pH | Optimal pH ranges exist for microbial activity (e.g., 6.5-8.0). | capes.gov.br |

| Nutrients | Presence of co-substrates like glucose can enhance degradation. | gdut.edu.cn |

| Oxygen | Aerobic degradation is typically faster than anaerobic degradation. | mst.dkresearchgate.netnih.gov |

Environmental Compartmentalization and Predictive Fate Modeling

The environmental fate of a chemical compound describes its transport and transformation within the environment. For this compound, which enters the environment primarily through its use in personal care products, understanding its distribution among various environmental compartments—such as air, water, soil, and sediment—is crucial. industrialchemicals.gov.au This distribution is predicted using mathematical multimedia models, often based on the concept of fugacity. envchemgroup.comunipd.it

Fugacity, a concept first developed by Lewis in 1901 and later applied to environmental chemistry by Donald Mackay, represents a chemical's "escaping tendency" from one phase to another. envchemgroup.com When a chemical is at equilibrium between two environmental compartments, its fugacity is equal in both. unipd.it Fugacity-based models are powerful tools for quantifying the environmental fate of chemicals, providing a framework to predict where a compound is likely to accumulate. nih.govrsc.org These models range in complexity from simple equilibrium models (Level I) to more complex, dynamic, non-equilibrium models (Level III and IV) that account for transport processes (advection) and degradation. envchemgroup.com

Predictive fate models, such as the Equilibrium Criterion (EQC) model or the Quantitative Water Air Sediment Interaction (QWASI) model, utilize a chemical's specific physical and chemical properties to forecast its behavior. envchemgroup.com Key input parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). nih.gov For this compound, a very low estimated water solubility of 3.9 x 10⁻⁸ mg/L at 25°C is a critical factor. thegoodscentscompany.com Such low solubility suggests that the compound will not readily remain dissolved in the water column. industrialchemicals.gov.au

When released into the environment, primarily into the water compartment via wastewater treatment plants, this compound's properties strongly influence its partitioning. industrialchemicals.gov.au Models like the US EPA's EPISuite Fugacity model are used to estimate this distribution. rsc.org For substances with low water solubility and a tendency to be waxy solids, these models predict significant partitioning from water into soil and sediment. industrialchemicals.gov.au The European Union Medicines Agency guidelines consider the sediment effects pathway significant if a substance is predicted to partition to sediment at a level of 10% or more. rsc.org Given its characteristics, this compound is expected to adsorb strongly to sewage sludge during wastewater treatment and to sediment in aquatic environments. industrialchemicals.gov.au

The table below provides an illustrative output from a Level III fugacity model for a generic chemical with properties similar to this compound, showing the predicted percentage distribution across environmental compartments.

Table 1: Illustrative Predictive Fate Modeling Output for a Substance with Properties Similar to this compound

| Environmental Compartment | Predicted Distribution (%) | Dominant Processes |

|---|---|---|

| Air | < 0.01 | Low Volatility |

| Water | < 5 | Adsorption to Sediment |

| Soil | > 45 | Deposition, Adsorption |

This table is an illustrative example based on the principles of fugacity modeling for poorly water-soluble, non-volatile substances. Actual values for this compound would require specific model runs with its precise physicochemical data.

These predictive models are essential for environmental risk assessment, allowing scientists to forecast the long-term behavior and potential accumulation points of compounds like this compound in various ecosystems. sustainability-directory.com By integrating data on a chemical's properties, these models provide a robust, scientifically-grounded estimation of its environmental footprint. rsc.org

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Biochemical Interactions and Metabolic Pathways Relevant to Isocetyl Laurate Structure

General Ester Metabolism in Biological Systems

Esters are a significant class of organic compounds found throughout nature and are integral to various biological processes. numberanalytics.com Their metabolism is a fundamental biochemical process in many organisms, including humans. ontosight.ai The primary metabolic pathway for esters is hydrolysis, a chemical reaction where water cleaves the ester bond, yielding the parent carboxylic acid and alcohol. ebsco.comsolubilityofthings.com This reaction can be catalyzed by acids, bases, or, most importantly in biological systems, by enzymes. solubilityofthings.comfiveable.me

In the human body, the breakdown of esters is primarily carried out by a group of enzymes called esterases. ontosight.ai Carboxylesterases, for instance, are enzymes that catalyze the hydrolysis of ester bonds. ontosight.ai These enzymes are crucial for the detoxification of foreign chemical substances (xenobiotics) and the metabolism of certain drugs and dietary components. ontosight.ai

The general process of ester hydrolysis can be represented as follows:

R-COO-R' + H₂O → R-COOH + R'-OH

(Ester + Water → Carboxylic Acid + Alcohol)

Once hydrolyzed, the resulting carboxylic acid and alcohol enter their respective metabolic pathways. ontosight.ai For example, the carboxylic acid can be utilized in processes like the citric acid cycle or fatty acid synthesis. ontosight.ai

Fatty Acid and Lipid Metabolic Cycles and Isocetyl Laurate Analogies

The metabolic fate of this compound is closely linked to the well-established pathways of fatty acid and lipid metabolism. Lipids serve as a major energy source for the body, second only to carbohydrates. tocris.com When the body requires energy from fat, triglycerides are broken down into fatty acids and glycerol (B35011) through a process called lipolysis. lumenlearning.com

The glycerol component can enter the glycolysis pathway, while the fatty acids undergo a process called β-oxidation in the mitochondria. lumenlearning.comnih.gov Through β-oxidation, fatty acids are broken down into two-carbon acetyl-CoA molecules. lumenlearning.com This acetyl-CoA then enters the Krebs cycle (also known as the citric acid cycle) to generate ATP, the primary energy currency of the cell. tocris.comlumenlearning.com

Given its structure, this compound, upon hydrolysis, would release lauric acid (a saturated fatty acid) and isocetyl alcohol (a branched-chain alcohol). Lauric acid can then be expected to enter the β-oxidation pathway, similar to other dietary fatty acids, to produce acetyl-CoA for energy generation. lumenlearning.comnih.gov The metabolism of lipids and carbohydrates is interconnected, as products from glucose metabolism, like acetyl-CoA, can be converted into lipids. lumenlearning.com

Table 1: Key Stages in Fatty Acid and Lipid Metabolism

| Metabolic Stage | Description | Key Molecules Involved |

| Lipolysis | The breakdown of triglycerides into fatty acids and glycerol. lumenlearning.com | Triglycerides, Fatty Acids, Glycerol |

| β-Oxidation | The oxidation of fatty acids to produce acetyl-CoA. lumenlearning.com | Fatty Acids, Acetyl-CoA |

| Krebs Cycle | A series of chemical reactions to release stored energy through the oxidation of acetyl-CoA. tocris.com | Acetyl-CoA, ATP, NADH, FADH₂ |

Enzymatic Transformations and Specificity for Branched-Chain Esters

The enzymatic breakdown of esters is not a one-size-fits-all process. The structure of the ester, particularly the nature of the alcohol and carboxylic acid components, can influence which enzymes are involved and the rate of metabolism. This compound is a branched-chain ester due to its isocetyl alcohol moiety.

Research into the metabolism of branched-chain compounds, such as branched-chain amino acids (BCAAs), provides insights into how branched-chain esters might be processed. The degradation of BCAAs involves specific enzymes that can handle their non-linear structure. nih.gov For example, the branched-chain 2-oxo-acid dehydrogenase complex (BCKADH) is a key enzyme in the breakdown of branched-chain amino acids, leading to the formation of branched-chain acyl-CoA esters. nih.gov While this pathway is specific to amino acids, it highlights the existence of enzymatic machinery capable of recognizing and processing branched structures.

In the context of esters used in cosmetics, studies have shown that enzymes like lipases are widely used for their synthesis due to their ability to recognize a broad range of substrates. researchgate.net Lipases can also catalyze the reverse reaction, hydrolysis, and thus are likely involved in the breakdown of cosmetic esters in biological systems. researchgate.net The enzymatic synthesis of branched-chain esters for use in cosmetics and other industries is an active area of research. mdpi.comacs.org This suggests that enzymes with specificity for such structures are known and utilized. mdpi.com

The hydrolysis of other branched-chain esters has been observed, indicating that biological systems possess the capability to metabolize these types of compounds. For example, the enzymatic hydrolysis of esters of branched-chain alcohols is a known process. acs.org Therefore, it is plausible that specific esterases or lipases in the body can efficiently hydrolyze this compound into lauric acid and isocetyl alcohol, which then enter their respective metabolic pathways.

Isocetyl Laurate in Materials Science: Interfacial Chemistry and Formulation Dynamics

Chemical Interactions with Polymeric Matrices and Elastomeric Materials

Isocetyl laurate's interaction with polymeric matrices is primarily governed by its function as a plasticizer and lubricant. In materials like polyvinyl chloride (PVC) and thermoplastic elastomers (TPEs), the long, flexible alkyl chains of this compound intercalate between the rigid polymer chains. epo.orggoogleapis.com This process disrupts the intermolecular forces, such as van der Waals forces, between the polymer chains, leading to an increase in free volume. semanticscholar.org The consequence of this is a reduction in the glass transition temperature (Tg) of the polymer, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. kanademy.comeupegypt.com

The chemical compatibility between this compound and the polymer matrix is crucial for its effectiveness. Being an ester, this compound exhibits moderate polarity. This allows it to interact favorably with a range of polymers, from non-polar polyolefins like polypropylene (B1209903) to more polar polymers. unirioja.es In TPEs, which are copolymers consisting of hard and soft segments, this compound tends to associate with the soft, elastomeric phase, enhancing its flexibility and elastic properties. hew-kabel.com The chemical interactions can be studied using techniques like Fourier Transform Infrared (FTIR) spectroscopy, where shifts in the characteristic absorption peaks of the ester's carbonyl group (C=O) and the polymer's functional groups can indicate intermolecular bonding or changes in the chemical environment. ncsu.eduredalyc.orgdrawellanalytical.com

Table 1: Influence of Ester Plasticizers on Polymer Properties This table presents generalized data on the effect of ester plasticizers on common polymers, as specific quantitative data for this compound is not widely published. The principles are applicable to this compound.

| Polymer Matrix | Property Affected | General Effect of Ester Plasticizer Addition | Reference |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | Glass Transition Temp. (Tg) | Decreases, enhancing flexibility | kanademy.comeupegypt.com |

| Polyvinyl Chloride (PVC) | Hardness (Shore A) | Decreases with increasing concentration | kanademy.comjracr.com |

| Thermoplastic Elastomers (TPE) | Tensile Strength | May decrease | hew-kabel.comenergetic-materials.org.cn |

| Thermoplastic Elastomers (TPE) | Elongation at Break | Generally increases | mdpi.comnih.gov |

| Nitrocellulose Lacquers | Film Properties | Improves gloss and water resistance | atamanchemicals.com |

Surface Chemistry and Adsorption Phenomena at Material Interfaces

The surface activity of this compound is a key aspect of its function in materials science. When incorporated into a polymer or used as a surface treatment, it can migrate to the material's surface, altering the interfacial properties. This behavior is driven by the amphiphilic nature of the ester, although it is predominantly non-polar. The ester group provides a site for potential polar interactions, while the long alkyl chains are hydrophobic.

Table 2: Interfacial Properties of a Representative Long-Chain Branched Ester Data for Isocetyl Isoarachidol, a compound structurally similar to this compound, is used here as a proxy to illustrate typical interfacial properties.

| Property | Value | Unit | Significance in Interfacial Chemistry | Reference |

|---|---|---|---|---|

| Surface Tension (25°C) | 31.66 | mN/m | Indicates the energy at the liquid-air interface; lower values promote wetting. | rxweb-prd.com |

| Interfacial Tension (25°C) | 28.5 | mN/m | Represents the energy at the interface between two immiscible liquids; influences emulsion stability and surface modification. | rxweb-prd.com |

| Polarity | 12.64 | - | A relative measure influencing solubility and interaction with polar/non-polar surfaces. | rxweb-prd.com |

| Contact Angle (Water on untreated Polyethylene) | ~94-97 | Degrees | A baseline for a hydrophobic polymer surface before modification. | ajol.infodataphysics-instruments.com |

Molecular Engineering of Ester-Containing Material Systems

Molecular engineering in the context of ester-containing materials involves the deliberate design and selection of molecules like this compound to achieve specific macroscopic properties in the final material. The branched structure of the isocetyl group, for instance, is a key molecular feature. Compared to a linear isomer, the branching disrupts the packing of the alkyl chains, resulting in a lower melting point and viscosity, making it a liquid at room temperature and an effective processing aid. lubrizol.com

Computational methods, such as molecular dynamics simulations, are increasingly used to engineer material systems at the molecular level. These simulations can predict how additives like this compound will distribute within a polymer matrix, how they affect polymer chain mobility, and how they influence the interactions at interfaces. researchgate.netepo.org For example, simulations can model the formation of an adsorbed layer of ester molecules on a polymer surface or the reduction in interfacial tension between two immiscible polymer phases, guiding the formulation of polymer blends and composites with enhanced compatibility and stability.

Role of this compound in Modifying Material Properties through Chemical Interactions

The chemical interactions of this compound at the molecular level translate directly into modifications of the bulk properties of the material. As a plasticizer, its primary role is to increase flexibility and reduce brittleness. This is quantified by a decrease in the modulus of elasticity and an increase in the elongation at break of the material. hew-kabel.comnih.gov For example, the addition of plasticizers to PVC can transform it from a rigid material used for pipes (B44673) into a flexible material suitable for films and tubing. kanademy.comeupegypt.com

Table 3: Physicochemical Properties of Isocetyl Esters and Their Impact on Material Formulation This table includes data for Isocetyl Stearate (B1226849) as a proxy for this compound where specific data is unavailable.

| Property | Compound | Value | Unit | Relevance to Material Properties | Reference |

|---|---|---|---|---|---|

| Dielectric Constant | Isocetyl Stearate | 3.42 | F/m | Influences polarity and compatibility in formulations. | cosmeticsandtoiletries.com |

| Viscosity (25°C) | Isocetyl Stearate | 26 | cP | Affects processing characteristics and sensory feel of the final product. | cosmeticsandtoiletries.com |

| Surface Tension (25°C) | Isocetyl Stearate | 31.4 | mN/m | Governs wetting and spreading behavior on surfaces. | cosmeticsandtoiletries.com |

| Initial Contact Angle (on silicone) | Isocetyl Stearate | 69.4 | Degrees | Indicates the degree of hydrophobicity and surface interaction. | cosmeticsandtoiletries.com |

Chemical Degradation Processes at Material Interfaces

The ester functional group in this compound is susceptible to chemical degradation, primarily through hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, yielding the corresponding alcohol (isocetyl alcohol) and carboxylic acid (lauric acid). researchgate.net This process can be accelerated by the presence of acids or bases, which act as catalysts, and by elevated temperatures. rxweb-prd.comresearchgate.net

At material interfaces, this degradation can have significant consequences. For instance, in a polymer composite exposed to a humid environment, the hydrolysis of this compound at the interface between the polymer matrix and a filler can lead to a loss of adhesion, compromising the mechanical integrity of the composite. unirioja.es The degradation products, particularly the carboxylic acid, can also alter the local pH at the interface, potentially catalyzing further degradation of the polymer matrix itself, especially if the polymer also contains hydrolysable linkages like in polyesters or polyamides. researchgate.net

Synthesis and Characterization of Isocetyl Laurate Derivatives and Structural Analogs

Synthesis of Branched-Chain Alkyl Ester Series

The synthesis of branched-chain alkyl esters, including isocetyl laurate and its analogs, is primarily achieved through esterification. This process involves the reaction of a carboxylic acid with an alcohol. google.com In the case of this compound, the reactants are lauric acid and isocetyl alcohol. cir-safety.org

Alternative and advanced synthesis methodologies have been developed to improve efficiency and yield. These include:

Enzymatic Synthesis : Lipase-catalyzed esterification is a prominent green chemistry approach. For instance, the synthesis of cetyl oleate (B1233923) has been achieved using Candida antarctica lipase (B570770) B in a solvent-free system, reaching high conversion rates. researchgate.net Similarly, lauryl palmitate, a wax ester, was synthesized using immobilized lipase from Candida antarctica (Novozym 435). researchgate.net

Microwave-Assisted Synthesis : This method significantly reduces reaction times compared to conventional heating. The synthesis of ethyl laurate from lauric acid and ethanol, catalyzed by Fermase CALB™, achieved a 98.2% conversion in just 10 minutes. researchgate.net A similar microwave-irradiated system was used for synthesizing cetyl oleate, which obtained a 97.5% conversion within 20 minutes. researchgate.net

Catalytic Esterification : Acid catalysts are commonly employed to facilitate the esterification process. These can include sulfonic acid, phosphorous acid, or Lewis acids. google.com For example, the synthesis of cellulose (B213188) laurate has been accomplished via transesterification using a 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst in a specialized cosolvent system. scifiniti.com

The choice of synthesis route can influence the final properties of the ester. It has been noted that branched ester compositions derived from specific branched primary alcohols can yield physical properties intermediate between different classes of esters, such as cetearyl stearate (B1226849) and isocetyl stearate, which enhances formulation flexibility. google.com

Strategies for Functionalization and Derivatization of this compound

Functionalization and derivatization involve chemically modifying a parent molecule like this compound to create new compounds with enhanced or different properties. This can be achieved by altering the alcohol or acid moiety or by attaching the ester to a larger molecular backbone.

Key strategies include:

Transesterification : This process involves exchanging the alkyl or acyl group of an ester with that of another alcohol or acid. For example, cellulose fatty esters can be synthesized via transesterification of cellulose in ionic liquids, demonstrating a method to attach a laurate group to a different backbone. scifiniti.com This principle could be applied to modify this compound.

Polymer Derivatization : Ester molecules can be attached to polymeric backbones to modify the polymer's properties. Such derivatization reactions may employ coupling agents and catalysts like DIPEA (N,N-Diisopropylethylamine) and DMAP (4-Dimethylaminopyridine). googleapis.com The reaction product, a derivatized polymer, is often isolated through precipitation and purified by dialysis to remove unreacted agents. googleapis.com The degree of derivatization, or the percentage of reactive groups on the polymer that are occupied by the new molecule, is a critical parameter that is carefully controlled. googleapis.com

Functional Group Introduction : It is possible to introduce other functional groups onto the alkyl or acyl chain, provided a suitable starting material with a reactive site is used. For example, pseudoceramides, which are analogs of natural ceramides, have been synthesized for cosmetic applications, showcasing complex functionalization of long-chain structures. google.com

Characterization of Novel Ester Structures and Their Properties

Once a novel ester derivative or analog is synthesized, its structure and properties must be rigorously characterized. A suite of analytical techniques is employed for this purpose.

Structural confirmation is often achieved through spectroscopic methods.

Fourier Transform Infrared Spectroscopy (FT-IR) : This technique is used to identify the presence of key functional groups. In the characterization of acetate (B1210297) cellulose laurate ester, the appearance of a C=O (carbonyl) peak confirmed the successful modification. scifiniti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR analyses are crucial for elucidating the precise molecular structure. They can confirm derivatization by showing the disappearance of peaks from starting materials and the appearance of new peaks corresponding to the reaction product. googleapis.comniscpr.res.in

Further characterization involves analyzing the material's physical and thermal properties.

| Characterization Technique | Information Obtained | Reference |

| X-Ray Diffraction (XRD) | Determines the crystallinity of the material. For example, the crystallinity of acetate cellulose laurate ester was found to be between 51–54%. | scifiniti.com |

| Thermogravimetric Analysis (TGA/DTG) | Measures the thermal stability of the compound by observing its decomposition as a function of temperature. | scifiniti.com |

| Surface and Interfacial Tension | For esters with surfactant properties, these measurements help determine their effectiveness as emulsifiers. | rsc.org |

| Solubility Tests | Assess the solubility of the new ester in various solvents, which is a key parameter for its application. | scifiniti.com |

The properties of these esters are directly related to their structure. For instance, esters of isocetyl alcohol with various fatty acids exhibit distinct characteristics. Isocetyl stearate, an ester of isostearic acid and isocetyl alcohol, is noted as a light-feeling oil with excellent stability. nikkolgroup.com The branching in the alcohol or acid component generally leads to esters with lower melting points and a lighter, less greasy feel compared to their straight-chain counterparts.

| Ester Example | Reactants | Key Properties/Function | Reference |

| This compound | Isocetyl Alcohol + Lauric Acid | Emollient | cir-safety.orgsquarespace.com |

| Isocetyl Stearate | Isocetyl Alcohol + Stearic Acid | Light feeling oil, excellent oxidation and hydrolysis stability, emollient | google.comnikkolgroup.com |

| Isopropyl Laurate | Isopropanol + Lauric Acid | Emollient, provides a silky and non-greasy feel, enhances spreadability | atamanchemicals.com |

| Isoamyl Laurate | Isoamyl Alcohol + Lauric Acid | Imparts a velvety-soft feel, enhances spreadability | paulaschoice.com |

| Isostearyl Isostearate | Isostearyl Alcohol + Isostearic Acid | Branched fatty acid and alcohol ester | google.com |

Future Research Directions and Emerging Methodologies for Isocetyl Laurate Studies

Integration of Advanced Computational and Experimental Methodologies

The study of esters like Isocetyl Laurate is increasingly benefiting from the synergy between advanced computational and experimental techniques. acs.orgu-bordeaux.fr This integrated approach provides a more comprehensive understanding of their molecular behavior and functional properties.

Computational Approaches: Molecular dynamics simulations are becoming a powerful tool for investigating the behavior of ester molecules at an atomic level. 10huan.comscribd.com These simulations can predict how this compound molecules arrange themselves in different environments, such as in emulsions or at interfaces. This predictive capability is crucial for designing new formulations with specific properties. For instance, computational models can help in understanding the conformational dynamics of enzymes used in ester synthesis, potentially leading to the design of more efficient biocatalysts. acs.org

Advanced Experimental Techniques: A variety of sophisticated analytical methods are employed to characterize esters and their formulations. mdpi.com These include:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are indispensable for determining the molecular structure and purity of this compound. mdpi.comepo.org Advanced MS techniques, in particular, offer deep insights into the molecular composition of complex cosmetic formulations. mdpi.com

Microscopy: Electron microscopy provides visual evidence of the structures formed by these esters in various systems, such as the crystalline networks in oleogels. mdpi.com

Interfacial Methods: Techniques like tensiometry are used to measure the effect of esters on the surface tension at oil-water interfaces, which is critical for understanding their role as emulsifiers. researchgate.net

Chromatography: Liquid chromatography (LC) and gas chromatography (GC) are fundamental for separating and quantifying this compound in mixtures. mdpi.com

The combination of these experimental data with computational models allows for a more robust and detailed picture of how this compound behaves and performs in different applications.

Development of Sustainable and Green Synthesis Routes for Esters

The chemical industry is progressively moving towards more environmentally friendly and sustainable manufacturing processes. rsc.org For esters like this compound, this translates to the development of "green" synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. archive.orggoogle.com

Biocatalysis: A key area of green chemistry is the use of enzymes as catalysts (biocatalysis). rsc.orgmdpi.com Lipases are particularly important enzymes for ester synthesis. plos.orgresearchgate.net The advantages of using lipases include:

High Specificity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer side reactions. mdpi.comresearchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions (e.g., lower temperatures and pressures), which reduces energy consumption. researchgate.net

Renewable Catalysts: Enzymes are derived from biological sources and are biodegradable. plos.org

Research in this area focuses on discovering new, robust enzymes from various microorganisms and optimizing their performance through techniques like immobilization. mdpi.complos.org The use of whole-cell biocatalysts, which eliminates the need for costly enzyme purification, is also a promising and cost-effective approach. plos.orgacs.org

Alternative Solvents and Energy Sources: Green synthesis also explores the use of less hazardous solvents and energy sources.